(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid

Description

Molecular Structure and Nomenclature

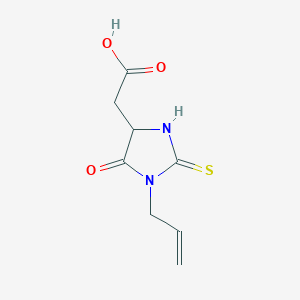

(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid exhibits a complex heterocyclic architecture centered around an imidazolidinone core structure. The compound is formally identified through multiple nomenclature systems, with the International Union of Pure and Applied Chemistry designation being 2-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetic acid. Alternative systematic names include 4-imidazolidineacetic acid, 5-oxo-1-(2-propen-1-yl)-2-thioxo-, reflecting the various approaches to describing this heterocyclic structure. The molecular formula C₈H₁₀N₂O₃S encompasses a molecular weight of 214.24 grams per mole, establishing it as a medium-sized organic molecule with significant functional diversity.

The structural framework consists of a five-membered imidazolidinone ring system featuring strategic substitution patterns that confer distinctive chemical properties. The central heterocycle contains two nitrogen atoms at positions 1 and 3, with a thioxo group (C=S) at position 2 and an oxo group (C=O) at position 5. The allyl substituent attached to nitrogen at position 1 provides an unsaturated alkyl chain, while the acetic acid moiety at position 4 introduces carboxylic acid functionality. This arrangement creates a molecule with multiple reactive sites and diverse chemical behavior patterns. The canonical Simplified Molecular Input Line Entry System representation C=CCN1C(=O)C(NC1=S)CC(=O)O effectively captures the connectivity and bonding patterns within this heterocyclic system.

Table 1: Fundamental Chemical Identifiers

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 55523-05-2 |

| Molecular Formula | C₈H₁₀N₂O₃S |

| Molecular Weight | 214.24 g/mol |

| International Chemical Identifier Key | PSDKYSUVIHFRFC-UHFFFAOYSA-N |

| Physical State | Solid |

| Purity (Commercial) | 95% |

Historical Context in Heterocyclic Chemistry

The development of imidazolidinone chemistry traces its origins to fundamental investigations into five-membered nitrogen-containing heterocycles, which emerged as a significant research area in organic chemistry during the mid-twentieth century. Imidazolidines, the parent class of these compounds, were first systematically studied with the successful synthesis of unsubstituted imidazolidine reported in 1952. This milestone established the foundation for subsequent explorations into substituted derivatives and functionalized analogs. The traditional synthetic approach involved condensation reactions between 1,2-diamines and aldehydes, with most early work focusing on nitrogen-substituted variants bearing alkyl or benzyl groups. These initial investigations revealed the inherent lability of unsubstituted imidazolidines, which demonstrated susceptibility to hydrolysis back to their constituent diamine and aldehyde components.

The evolution toward thioxo-substituted imidazolidinones represented a significant advancement in heterocyclic chemistry, introducing sulfur functionality that enhanced both stability and biological activity potential. Research into 2-thioxoimidazolidin-4-one derivatives gained momentum as investigators recognized their synthetic versatility and pharmacological promise. The incorporation of acetic acid side chains at position 4 emerged from systematic structure-activity relationship studies aimed at optimizing biological properties while maintaining synthetic accessibility. Contemporary research has demonstrated that variations in substituent patterns, particularly at the nitrogen and carbon positions, can dramatically influence both chemical reactivity and biological activity profiles.

Significance in Organic and Medicinal Chemistry Research

The compound this compound occupies a prominent position in contemporary medicinal chemistry research due to its membership in the imidazolidinone class, which has demonstrated significant therapeutic potential across multiple biological targets. Recent investigations into related 5-imino-4-thioxo-2-imidazolidinone derivatives have revealed substantial antibacterial activity against various microorganisms, with compounds showing effectiveness against both Gram-positive and Gram-negative bacterial strains. The presence of the imidazolidinone moiety appears to be the primary structural feature responsible for antimicrobial activity, suggesting that the core heterocycle serves as a privileged scaffold for drug development. Systematic modifications of substituents at different positions have provided valuable insights into structure-activity relationships, with certain substitution patterns enhancing biological potency while others diminish therapeutic effectiveness.

The strategic incorporation of functional groups within the imidazolidinone framework has enabled researchers to fine-tune pharmacological properties for specific therapeutic applications. Studies examining 5-arylidene-2-thioxoimidazolidin-4-one derivatives have demonstrated their utility as perforin inhibitors, with structure-activity investigations revealing that specific substitution patterns can achieve nanomolar potency levels. The systematic exploration of various aldehydes condensed with 2-thioxoimidazolidin-4-one in acetic acid has yielded compounds with diverse biological profiles, highlighting the versatility of this chemical scaffold. These findings underscore the importance of the thioxoimidazolidinone core as a foundation for developing novel therapeutic agents with enhanced selectivity and reduced toxicity profiles.

The synthetic accessibility of imidazolidinone derivatives has further contributed to their significance in drug discovery programs, as the condensation methodology allows for rapid generation of compound libraries for biological screening. The ability to introduce diverse substituents through straightforward synthetic transformations enables medicinal chemists to systematically explore chemical space around this privileged scaffold. Contemporary research continues to reveal new applications for these heterocyclic systems, with investigations extending beyond antimicrobial activity to include anticancer, anti-inflammatory, and enzyme inhibitory properties.

Physical and Chemical Properties Overview

The physical and chemical characteristics of this compound reflect the complex interplay between its heterocyclic core structure and peripheral functional groups. The compound exists as a solid under standard laboratory conditions, with commercial preparations typically achieving 95% purity levels. The molecular architecture encompasses multiple hydrogen-bonding sites, including the carboxylic acid functionality, the imidazolidinone nitrogen-hydrogen bonds, and the carbonyl oxygen atoms, which collectively influence both solubility characteristics and intermolecular interactions. The presence of the thioxo group introduces additional polarizability and potential for weak intermolecular interactions, contributing to the compound's overall physical properties and chemical behavior patterns.

The structural features present within this molecule confer specific chemical reactivity patterns that are characteristic of the imidazolidinone class. The carboxylic acid moiety provides typical acid-base chemistry, enabling salt formation and esterification reactions under appropriate conditions. The allyl substituent introduces unsaturation that can participate in various addition reactions, cycloadditions, and polymerization processes. The thioxo functionality represents a unique reactive site that can undergo oxidation, reduction, and nucleophilic substitution reactions, expanding the synthetic utility of this compound. The imidazolidinone ring system itself demonstrates moderate stability under neutral conditions but can undergo ring-opening reactions under acidic or basic conditions, particularly at elevated temperatures.

Table 2: Structural and Physical Property Data

The chemical stability of this compound under various environmental conditions reflects the balance between the stabilizing effects of the conjugated heterocyclic system and the potential reactivity of its functional groups. The compound demonstrates compatibility with standard organic solvents commonly employed in synthetic transformations and purification procedures. The carboxylic acid functionality provides opportunities for derivatization through standard coupling reactions, enabling the preparation of esters, amides, and other derivatives for structure-activity relationship studies. The overall chemical profile of this compound positions it as a versatile intermediate for synthetic organic chemistry applications while maintaining sufficient stability for practical handling and storage under appropriate conditions.

Properties

IUPAC Name |

2-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-2-3-10-7(13)5(4-6(11)12)9-8(10)14/h2,5H,1,3-4H2,(H,9,14)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDKYSUVIHFRFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C(NC1=S)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389774 | |

| Record name | [5-Oxo-1-(prop-2-en-1-yl)-2-sulfanylideneimidazolidin-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55523-05-2 | |

| Record name | [5-Oxo-1-(prop-2-en-1-yl)-2-sulfanylideneimidazolidin-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid typically involves the following steps:

Formation of the Imidazolidinone Ring: The initial step involves the cyclization of appropriate precursors to form the imidazolidinone ring. This can be achieved through the reaction of an amine with a carbonyl compound under acidic or basic conditions.

Introduction of the Thioxo Group: The thioxo group can be introduced by reacting the imidazolidinone intermediate with a sulfurizing agent such as Lawesson’s reagent or phosphorus pentasulfide.

Allylation: The allyl group is introduced through an alkylation reaction, typically using allyl bromide or allyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thioxo group to a thiol or the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the allyl group or the acetic acid moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Allyl bromide, allyl chloride, and other alkylating agents in the presence of bases like potassium carbonate.

Major Products

Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

Reduction: Thiols, alcohols, and other reduced derivatives.

Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that (1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid exhibits antimicrobial properties. A study conducted by researchers found that the compound demonstrated significant inhibitory effects against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell death.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for developing treatments for inflammatory diseases such as arthritis.

Drug Formulation

Due to its unique chemical structure, this compound can be utilized in drug formulations as an active pharmaceutical ingredient (API). Its stability and solubility profiles make it suitable for inclusion in topical and oral medications.

Skin Care Products

The compound's ability to enhance skin hydration and improve barrier function has led to its incorporation into cosmetic formulations. Studies have shown that products containing this compound can significantly increase skin moisture levels and reduce transepidermal water loss.

Anti-aging Effects

Research published in dermatological journals suggests that the compound may have anti-aging properties by promoting collagen synthesis and reducing oxidative stress in skin cells. This makes it a valuable ingredient in anti-aging creams and serums.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Research Findings |

|---|---|---|

| Pharmaceutical | Antimicrobial activity | Significant inhibition of bacterial growth |

| Anti-inflammatory effects | Inhibition of pro-inflammatory cytokines | |

| Drug formulation | Suitable as an API due to stability | |

| Cosmetic | Skin care products | Increases skin hydration |

| Anti-aging effects | Promotes collagen synthesis |

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antimicrobial activity suitable for topical formulations.

Case Study 2: Cosmetic Formulation Development

In another study focusing on cosmetic applications, researchers formulated a cream containing this compound and assessed its effects on skin hydration over four weeks. Results showed a statistically significant increase in skin moisture levels compared to a control group, validating its use in hydrating products.

Mechanism of Action

The mechanism of action of (1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

Receptor Binding: Binding to specific receptors on the cell surface or within the cell, modulating signal transduction pathways.

Gene Expression: Influencing the expression of genes involved in various biological processes, potentially leading to changes in cellular behavior.

Comparison with Similar Compounds

(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid can be compared with other similar compounds, such as:

(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-propionic acid: Similar structure but with a propionic acid moiety instead of an acetic acid moiety.

(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-butyric acid: Similar structure but with a butyric acid moiety instead of an acetic acid moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid, with the CAS number 55523-05-2, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

The molecular formula of this compound is CHNOS. It features a thioxoimidazolidin structure that contributes to its biological properties. The compound is characterized by its solid physical form and a purity level of approximately 95% .

Research indicates that this compound exhibits significant anti-cancer properties. One study highlighted its ability to induce apoptosis in liver cancer cells (HepG2) through several mechanisms:

- Cytotoxicity : The compound showed potent cytotoxic effects with an IC value of 0.017 µM, outperforming standard chemotherapeutic agents like Staurosporine and 5-Fluorouracil, which had IC values of 5.07 µM and 5.18 µM, respectively .

- Cell Cycle Arrest : Treatment with this compound resulted in cell cycle arrest at the G2/M phase, indicating its role in inhibiting cancer cell proliferation .

- Gene Expression Modulation : The compound enhances the expression of pro-apoptotic genes such as p53 and Caspases while downregulating anti-apoptotic genes like Bcl-2 .

- Inhibition of PI3K/AKT Pathway : It also inhibits the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation .

Antioxidant Activity

In addition to its anti-cancer properties, this compound has been shown to activate antioxidant levels in cells. This includes increasing levels of catalase (CAT), superoxide dismutase (SOD), and glutathione (GSH), which help mitigate oxidative stress in cancer cells .

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of related thioxoimidazolidin derivatives:

| Study | Compound | IC (µM) | Mechanism |

|---|---|---|---|

| Compound 4 | 0.017 | Apoptosis induction, PI3K/AKT inhibition | |

| Various | Ranges from 8.5 to 25.6 | Antiproliferative activity against multiple cancer cell lines |

These findings underscore the potential of this compound as a promising lead compound for further development in cancer therapeutics.

Q & A

Q. Advanced

- Molecular docking : Predict binding affinity to targets (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina. For example, docking studies of thiazolidinone-acetic acid hybrids reveal interactions with catalytic residues .

- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to correlate reactivity with biological activity .

- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales to validate docking predictions .

How does the choice of substituents impact the compound’s stability and bioavailability?

Q. Advanced

- Allyl groups : Enhance lipophilicity (logP) but may reduce metabolic stability due to CYP450-mediated oxidation.

- Thioxo vs. oxo groups : Thione analogs show improved solubility in polar solvents but lower membrane permeability .

- Carboxylic acid moiety : Ionization at physiological pH affects absorption; ester prodrugs (e.g., methyl esters) are often synthesized to improve oral bioavailability .

What strategies are used to scale up synthesis while maintaining reproducibility?

Q. Advanced

- Flow chemistry : Continuous reactors minimize batch-to-batch variability for high-throughput production .

- Process analytical technology (PAT) : In-line IR/NMR monitors reaction progress in real time .

- Design of experiments (DoE) : Multivariate analysis identifies critical parameters (e.g., pH, mixing rate) for robust scaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.